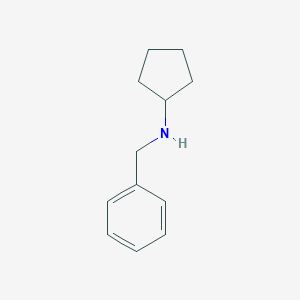

N-benzylcyclopentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-benzylcyclopentanamine

Abstract

N-benzylcyclopentanamine is a secondary amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document elucidates the compound's structural and physicochemical characteristics, reactivity profile, and provides practical insights into its synthesis and handling.

Introduction

This compound, with the chemical formula C₁₂H₁₇N, belongs to the class of secondary amines, characterized by a nitrogen atom bonded to a benzyl group and a cyclopentyl moiety. Its structural features impart a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. The presence of the benzyl group allows for various chemical modifications, while the cyclopentyl ring influences its lipophilicity and conformational flexibility. This guide aims to be an authoritative resource, consolidating essential data and methodologies for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molar Mass | 175.27 g/mol | [1] |

| CAS Number | 15205-23-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Amine-like | [2] |

| Melting Point | -53 °C | [2] |

| Boiling Point | 202-203 °C (at 760 Torr) | [2] |

| 114-116 °C (at 5 Torr) | [2] | |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [2] |

| Refractive Index (n²⁰/D) | 1.542 | [2] |

| Vapor Pressure | 0.00681 mmHg at 25°C | [2] |

| Flash Point | 118.4 °C | [2] |

| Solubility | Soluble in water | [2] |

| pKa | 9.95 ± 0.20 (Predicted) | [3] |

Chemical Properties and Reactivity

As a secondary amine, this compound exhibits characteristic nucleophilic and basic properties, primarily attributed to the lone pair of electrons on the nitrogen atom.

Basicity

With a predicted pKa of approximately 9.95, this compound is a moderately strong base.[3] It readily reacts with acids to form the corresponding ammonium salts. For instance, with hydrochloric acid, it forms this compound hydrochloride (CAS No. 287935-39-1), a solid material.[4] This property is often exploited for its purification and handling.

Nucleophilicity and Reactivity with Electrophiles

The lone pair on the nitrogen atom makes this compound a potent nucleophile, enabling it to react with a wide range of electrophiles. Common reactions include N-acylation and N-alkylation.

-

N-Acylation: Reaction with acylating agents such as acetyl chloride or benzoyl chloride in the presence of a base will yield the corresponding N-acyl derivatives. This reaction is a common method for protecting the amine functionality during multi-step syntheses.[5]

-

N-Alkylation: this compound can be alkylated using alkyl halides, such as methyl iodide, to form the corresponding tertiary amine. The reaction proceeds via an SN2 mechanism.[6]

The following diagram illustrates the general reactivity of this compound with electrophiles.

References

- 1. This compound | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound hydrochloride | 287935-39-1 [sigmaaldrich.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Synthesis of N-benzylcyclopentanamine via Reductive Amination of Cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled route to primary, secondary, and tertiary amines.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the synthesis of N-benzylcyclopentanamine through the reductive amination of cyclopentanone with benzylamine. The document delves into the underlying reaction mechanism, critically evaluates various synthetic strategies employing different reducing agents, and furnishes detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a valuable resource for researchers in organic synthesis and drug development, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental pursuit in organic chemistry, largely due to the prevalence of the amine functional group in pharmaceuticals, agrochemicals, and other biologically active molecules.[2][4][5] Among the myriad methods for amine synthesis, reductive amination, also known as reductive alkylation, is particularly favored for its versatility and control.[6][7] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3][7][8] This approach elegantly circumvents the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[6]

The synthesis of this compound serves as an exemplary case study for this powerful transformation, illustrating the coupling of a cyclic ketone (cyclopentanone) with a primary amine (benzylamine).

Mechanistic Underpinnings

The reductive amination of cyclopentanone with benzylamine proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of cyclopentanone. This is followed by a proton transfer and subsequent dehydration to form a key intermediate, the N-benzylcyclopentyl imine.[7] The removal of water, either through azeotropic distillation or the use of a dehydrating agent, can shift the equilibrium towards imine formation.[7]

-

Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to yield the final product, this compound.[6][7]

The selection of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting ketone.[6]

Reaction Mechanism Visualization

Caption: General workflow for the reductive amination of cyclopentanone.

Comparative Analysis of Synthetic Strategies

The choice of reducing agent significantly influences the efficiency, selectivity, and substrate scope of the reductive amination. Below is a comparative analysis of commonly employed reducing agents for this transformation.

| Reducing Agent | Abbreviation | Key Advantages | Key Considerations |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones.[9][10][11][12] Less toxic than cyanoborohydride reagents.[1] | Water-sensitive; typically used in anhydrous solvents like DCE or THF.[11][13] |

| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[2] Can be used in protic solvents like methanol or ethanol.[13] | Can also reduce the starting ketone, requiring careful control of reaction conditions, often by pre-forming the imine.[6][13] |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at a wider pH range and can selectively reduce imines in the presence of carbonyls.[6][7] | Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[14] |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Pt/C) | "Green" and atom-economical.[4][5] Can be highly efficient. | May require elevated pressures and temperatures. Can sometimes lead to over-reduction or other side reactions. |

For the synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, mild reaction conditions, and excellent yields.[1][9][15] It effectively reduces the intermediate imine without significantly affecting the starting cyclopentanone.[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are flammable and may be toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[16]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is adapted from established procedures for reductive amination with NaBH(OAc)₃.[12][15]

Materials and Reagents:

-

Cyclopentanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and benzylamine (1.0-1.1 eq) to anhydrous 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

In some cases, particularly with less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[10][11]

-

Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[17]

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound (C₁₂H₁₇N, Molar Mass: 175.27 g/mol ) can be confirmed using standard analytical techniques.[18]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the cyclopentyl methine proton, and the aliphatic protons of the cyclopentyl ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the cyclopentyl methine carbon, and the other cyclopentyl carbons.[19] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the product.[18] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations (for secondary amines), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid.[10][11] Ensure anhydrous conditions, as water can inhibit the reaction. |

| Incomplete reduction. | Increase reaction time or add a slight excess of the reducing agent. | |

| Presence of Starting Material | Inefficient reaction. | Re-evaluate stoichiometry and reaction time. Ensure the quality of the reducing agent. |

| Formation of Byproducts | Reduction of cyclopentanone to cyclopentanol. | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure sufficient time for imine formation before adding the reductant.[13] |

| Dialkylation of benzylamine. | This is less common in reductive amination than direct alkylation but can occur. A stepwise procedure of pre-forming the imine followed by reduction can mitigate this.[11] |

Conclusion

The reductive amination of cyclopentanone with benzylamine is a robust and highly effective method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent offers a superior combination of selectivity, efficiency, and safety, making it the preferred choice for this transformation in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary technical foundation and practical protocols to empower scientists in their synthetic endeavors.

References

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. gctlc.org [gctlc.org]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chembk.com [chembk.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of N-benzylcyclopentanamine via Reductive Amination

Abstract

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents where secondary amines are prevalent structural motifs. N-benzylcyclopentanamine is a valuable building block, and its synthesis from benzylamine and cyclopentanone via reductive amination serves as a classic, yet highly relevant, example of this critical transformation. This guide provides an in-depth analysis of the underlying reaction mechanism, a field-tested experimental protocol, and a discussion of the critical process parameters that ensure high yield and purity. We will explore the nuances of imine formation, the chemoselectivity of hydride reagents, and the rationale behind the procedural steps, grounding our discussion in authoritative chemical literature.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines in medicinal and organic chemistry.[1][2][3] The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine.[1][3][4] This strategy offers significant advantages over methods like direct alkylation of amines with alkyl halides, which are often difficult to control and lead to over-alkylation, resulting in mixtures of secondary and tertiary amines.[5] Reductive amination, by contrast, provides a more controlled, high-yielding pathway to the desired product.[5]

The synthesis of this compound from benzylamine and cyclopentanone is an exemplary case. This reaction can be performed as a "one-pot" procedure, enhancing its efficiency and appeal for process chemistry and drug discovery workflows.[1][6]

Mechanistic Deep Dive: A Two-Stage Transformation

The formation of this compound proceeds through two distinct, sequential mechanistic stages occurring in a single reaction vessel. The efficiency of the overall process hinges on understanding and controlling the conditions for each stage.

Stage 1: Imine Formation (Condensation)

The initial step is the acid-catalyzed reaction between the primary amine (benzylamine) and the ketone (cyclopentanone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the C=N double bond of the imine intermediate, N-benzylidenecyclopentanamine (a Schiff base).[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of cyclopentanone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

-

Acid Catalysis & Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O), which is subsequently eliminated to form a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

The Critical Role of pH: The rate of imine formation is highly pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-6).[5][7][8]

-

If the pH is too high (basic): There is insufficient acid to protonate the hydroxyl group of the hemiaminal, slowing down the crucial dehydration step.[7][8]

-

If the pH is too low (strongly acidic): The starting amine becomes protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon.[5][7][9]

Caption: Reaction mechanism for this compound synthesis.

Stage 2: Imine Reduction

Once formed, the imine (or more accurately, the protonated iminium ion, which is in equilibrium with the imine) is reduced to the final secondary amine. The choice of reducing agent is critical for the success of a one-pot reaction. While powerful reagents like lithium aluminum hydride could perform this reduction, they would also readily reduce the starting ketone, leading to unwanted byproducts.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The Reagent of Choice

For one-pot reductive aminations, sodium triacetoxyborohydride (STAB) is the superior reagent.[3][6][10] Its utility stems from its mild and chemoselective nature.[6][10]

-

Chemoselectivity: STAB reacts much faster with the protonated iminium ion than with the starting ketone.[6][10][11] This selectivity minimizes the formation of cyclopentanol as a byproduct, a common issue with less selective hydrides like sodium borohydride (NaBH₄).[6]

-

Mild Conditions: STAB is less basic and less reactive than NaBH₄, tolerating the mildly acidic conditions required for imine formation without rapid decomposition.[10] This allows all reagents to be combined in a single pot.[6]

-

Safety: It possesses a better safety profile than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas upon acidification.[3][6]

The reduction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the iminium ion, quenching the positive charge on the nitrogen and forming the final C-N single bond.

Field-Proven Experimental Protocol

This protocol describes a reliable, one-pot synthesis of this compound using sodium triacetoxyborohydride.

Reagents and Materials:

-

Benzylamine

-

Cyclopentanone

-

Sodium Triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Glacial Acetic Acid (optional, catalyst)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and benzylamine (1.0-1.1 eq) dissolved in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE).[3][10]

-

Causality: Using an anhydrous solvent is crucial as the formation of the imine intermediate produces water. By Le Châtelier's principle, the absence of water in the starting materials pushes the equilibrium towards the imine product. DCE is a preferred solvent for STAB reactions.[10]

-

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation, especially with less reactive ketones.[10]

-

Causality: This initial period allows for the equilibrium between the starting materials and the imine/iminium ion to be established before the reducing agent is introduced.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

-

Causality: STAB is added portion-wise to control the reaction rate and any potential temperature increase. An excess is used to ensure the complete reduction of the imine intermediate.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Causality: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess STAB, decomposing it into non-reactive boron salts.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Causality: This step isolates the desired amine product, which is soluble in the organic phase, from the inorganic salts in the aqueous phase.

-

-

Purification (Wash & Dry): Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).

-

Causality: The brine wash removes residual water from the organic layer. The drying agent removes the last traces of water to yield the crude product.

-

-

Final Purification & Characterization: The resulting crude oil can be further purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Experimental workflow for one-pot reductive amination.

Quantitative Data & Characterization

While yields are highly dependent on scale and purification efficiency, this procedure typically affords this compound in good to excellent yields.

| Parameter | Typical Value | Notes |

| Yield | 75-95% | Based on the limiting reagent (cyclopentanone). |

| Reaction Time | 12-24 hours | Can be optimized with gentle heating if necessary. |

| Purity (crude) | >85% | Typically requires purification for high-purity applications. |

| Molecular Formula | C₁₂H₁₇N | --- |

| Molecular Weight | 175.27 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | [12] |

| Boiling Point | 202-203 °C | [12] |

Spectroscopic data for this compound can be found in public databases like PubChem for comparison and confirmation of the final product.[13]

Alternative Methodologies: Catalytic Hydrogenation

While hydride reagents are extremely common, an alternative green chemistry approach is catalytic hydrogenation.[1][2] In this method, the ketone and amine are mixed in a suitable solvent (like ethanol or methanol) with a heterogeneous catalyst, often palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and the reaction is conducted under an atmosphere of hydrogen gas (H₂).[2][14][15] The in-situ formed imine is immediately hydrogenated on the catalyst surface. This method avoids stoichiometric inorganic waste but requires specialized high-pressure hydrogenation equipment.[16]

Conclusion

The synthesis of this compound from benzylamine and cyclopentanone is a robust and efficient process when conducted via a one-pot reductive amination protocol. The use of sodium triacetoxyborohydride (STAB) is key to this efficiency, offering high chemoselectivity for the iminium ion intermediate over the starting ketone, thereby minimizing side reactions and maximizing yield. A thorough understanding of the two-stage mechanism—acid-catalyzed imine formation and subsequent hydride reduction—empowers the scientist to troubleshoot and optimize the reaction for various substrates. This self-validating protocol, which concludes with purification and characterization, represents a reliable and scalable method for accessing valuable secondary amine building blocks essential for research and drug development.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. chembk.com [chembk.com]

- 13. This compound | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]

- 15. d-nb.info [d-nb.info]

- 16. pcliv.ac.uk [pcliv.ac.uk]

A Comprehensive Spectroscopic Guide to N-benzylcyclopentanamine

This technical guide provides an in-depth analysis of the spectroscopic data for N-benzylcyclopentanamine (CAS No. 15205-23-9), a secondary amine with applications in chemical synthesis.[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our approach moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the compound's identity and purity.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₁⁷N and a molecular weight of 175.27 g/mol .[5] The structure features a benzyl group and a cyclopentyl group attached to a secondary amine nitrogen. This combination of aromatic and aliphatic moieties gives rise to a distinct and predictable spectroscopic signature.

-

¹H NMR: Will show distinct signals for aromatic, benzylic, aliphatic C-H, and the N-H proton.

-

¹³C NMR: Will display unique resonances for each carbon environment, including the aromatic ring, the benzylic carbon, and the carbons of the cyclopentyl ring.

-

IR Spectroscopy: Will reveal characteristic absorptions for the N-H bond, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.

-

Mass Spectrometry: Will exhibit a molecular ion peak consistent with the molecular weight and a fragmentation pattern dominated by stable benzylic and iminium cations.

The following diagram illustrates the molecular structure of this compound with key atomic numbering used for subsequent spectral assignments.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| H₂', H₃', H₄', H₅', H₆' | 7.20 - 7.40 | Multiplet | 5H | Protons on the aromatic ring are deshielded by ring currents, appearing in the characteristic aromatic region. |

| H₇ (Benzylic) | ~3.80 | Singlet | 2H | Protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, causing a significant downfield shift. Appears as a singlet as there are no adjacent protons. |

| H₈ (Methine) | ~3.10 | Quintet | 1H | This proton is directly attached to the nitrogen-bearing carbon (C₈), leading to deshielding. It is coupled to the four adjacent methylene protons (H₉, H₁₂).[6][7] |

| H-N (Amine) | 1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and may not show coupling.[6][7][8][9] |

| H₉, H₁₂, H₁₀, H₁₁ | 1.40 - 1.90 | Multiplets | 8H | These aliphatic protons on the cyclopentyl ring are shielded relative to the others and appear as complex overlapping multiplets in the aliphatic region. |

Expert Insight: The broadness of the N-H proton signal is a classic feature of amines in ¹H NMR.[7][8][9] This is due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the ¹⁴N nucleus. To confirm this peak, a D₂O shake experiment can be performed; the N-H peak will disappear from the spectrum as the proton is exchanged for deuterium.[6][7][9]

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

¹³C NMR Data Summary (from SpectraBase via PubChem) [5]

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale & Causality |

| C₂', C₆' | 128.5 | Aromatic carbons ortho to the substituent. |

| C₃', C₅' | 128.2 | Aromatic carbons meta to the substituent. |

| C₄' | 126.9 | Aromatic carbon para to the substituent. |

| C₁' (Quaternary) | 140.6 | The aromatic carbon attached to the benzylic group (ipso-carbon) is deshielded and, being quaternary, typically shows a weaker signal. |

| C₇ (Benzylic) | 54.1 | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| C₈ (Methine) | 59.8 | The carbon directly bonded to the nitrogen is significantly deshielded. |

| C₉, C₁₂ | 33.4 | Carbons adjacent to the nitrogen-bearing carbon in the cyclopentyl ring. |

| C₁₀, C₁₁ | 24.1 | The most shielded carbons in the cyclopentyl ring, furthest from the nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. For this compound, the key diagnostic peaks confirm the presence of the secondary amine and the aromatic and aliphatic components.

Vapor Phase IR Data Summary (from SpectraBase via PubChem) [5]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Causality |

| ~3350 - 3310 | N-H Stretch | Weak-Medium, Sharp | This single, sharp peak is the hallmark of a secondary amine.[7][10][11] Its position and sharpness distinguish it from the broad O-H stretch of alcohols. |

| 3080, 3060, 3030 | Aromatic C-H Stretch | Medium | Stretching vibrations of sp² C-H bonds on the benzene ring always appear above 3000 cm⁻¹. |

| 2950, 2870 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of sp³ C-H bonds in the benzylic and cyclopentyl groups. |

| 1605, 1495, 1450 | Aromatic C=C Stretch | Medium-Strong | These absorptions are characteristic of the benzene ring skeletal vibrations. |

| ~1120 | C-N Stretch | Medium | The stretching vibration of the aliphatic amine C-N bond.[11][12] |

| 735, 695 | Aromatic C-H Out-of-Plane Bend | Strong | These two strong bands are highly characteristic of a monosubstituted benzene ring. |

| ~750 - 700 | N-H Wag | Medium, Broad | This out-of-plane bending vibration is another characteristic feature of secondary amines.[10][11] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Place one drop of neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. The analysis of this compound by GC-MS confirms its molecular weight and shows a characteristic fragmentation pattern.

GC-MS Data Summary (from SpectraBase via PubChem) [5]

| m/z Value | Ion Identity | Rationale & Causality |

| 175 | [M]⁺˙ | Molecular Ion: Corresponds to the molecular weight of this compound (C₁₂H₁⁷N). Its presence confirms the molecular formula. As per the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[13][14] |

| 174 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation for amines. |

| 91 | [C₇H₇]⁺ | Base Peak: This highly stable tropylium ion is formed by the cleavage of the C₇-N bond (benzylic cleavage). This is the most characteristic fragment for benzyl-containing compounds.[15][16] |

| 84 | [C₅H₁₀N]⁺ | Formed by α-cleavage, breaking the bond between the benzylic carbon (C₇) and the aromatic ring, followed by rearrangement. |

Expert Insight: The dominant fragmentation pathway for benzylamines is α-cleavage relative to the nitrogen atom. The bond between the benzylic carbon and the nitrogen (C₇-N) is labile. Cleavage of this bond generates the highly resonance-stabilized benzyl cation, which rearranges to the even more stable tropylium cation (m/z 91).[15][16][17][18] This pathway is so favorable that the m/z 91 peak is often the base peak in the spectrum, as it is here.

Proposed Fragmentation Pathway

The following workflow illustrates the primary fragmentation mechanism leading to the characteristic base peak.

Caption: Primary fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Setup:

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Mass Spectrometry (MS) Setup:

-

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column before entering the MS detector.

-

Analyze the resulting mass spectrum corresponding to the GC peak for this compound. The retention time serves as a self-validating check for the compound's identity under specific GC conditions.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (secondary amine, aromatic ring), and the mass spectrum verifies the molecular weight and reveals a predictable, structurally-informative fragmentation pattern. The data and interpretations presented in this guide serve as a reliable reference for the identification, quality control, and further study of this compound in research and development settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solubility of N-benzylcyclopentanamine in common organic solvents.

An In-Depth Technical Guide to the Solubility of N-benzylcyclopentanamine in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process optimization, purification, and formulation, this document moves beyond a simple data table to offer a robust theoretical and practical foundation. We will explore the molecular characteristics governing the solubility of this compound, provide predictive insights into its behavior in various solvent classes, and detail a rigorous experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physical properties.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a secondary amine featuring both a nonpolar aliphatic ring (cyclopentyl) and a moderately polar aromatic group (benzyl), linked by a secondary amine bridge. This structural duality is key to its utility as a building block in medicinal chemistry and fine chemical synthesis. However, this same duality makes its solubility profile complex and highly dependent on the chosen solvent system.

A thorough understanding of its solubility is not merely academic; it is a cornerstone of efficient and scalable chemical processes. Key applications include:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the product with high purity.

-

Formulation Development: For applications requiring a liquid formulation, identifying suitable and stable solvent systems is paramount.

-

Chromatographic Purification: Choosing the mobile phase for effective separation on stationary phases like silica gel.

This guide provides the necessary tools to both predict and experimentally validate the solubility of this compound, enabling more informed and efficient process development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This can be broken down by analyzing the intermolecular forces at play between the solute (this compound) and the solvent.

This compound's Molecular Profile:

-

Hydrogen Bond Acceptor/Donor: The secondary amine (-NH-) group is the most significant feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton allows it to act as a hydrogen bond donor.

-

Polarity: The C-N bond introduces polarity. The molecule possesses a moderate dipole moment.

-

Nonpolar Regions: The cyclopentyl ring is purely aliphatic and hydrophobic. The benzyl group's phenyl ring is also nonpolar and capable of pi-pi stacking interactions.

Solvent Classes and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are strong hydrogen bond donors and acceptors. We can predict favorable interactions between the solvent's hydroxyl groups and the amine of this compound. Therefore, moderate to high solubility is anticipated in alcohols. Solubility in water is expected to be significantly lower due to the large, nonpolar hydrocarbon portions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors. Good solubility is expected in solvents like THF and DCM, where dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the N-H group will be the primary drivers.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The nonpolar cyclopentyl and benzyl groups of this compound will interact favorably with these solvents. Toluene may exhibit slightly better solvency than hexane due to potential pi-pi stacking with the benzyl group. Overall, moderate solubility is predicted, driven by the nonpolar components of the molecule.

This predictive analysis provides a logical starting point for solvent screening.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a compound at a specific temperature.

Core Principle: An excess of the solute is stirred in the solvent at a constant temperature for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined.

Materials and Reagents

-

This compound (purity >98%)

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, THF, Dichloromethane, Toluene, Hexane), HPLC or analytical grade.

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Safety and Handling

-

This compound: Always consult the Safety Data Sheet (SDS) before use. It is typically classified as an irritant to the skin, eyes, and respiratory system.

-

Solvents: All organic solvents used are flammable and/or toxic. All manipulations must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves are mandatory.

Experimental Workflow

The following diagram illustrates the systematic workflow for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Analyze these standards via HPLC-UV or UV-Vis to generate a calibration curve (Absorbance vs. Concentration). This is a self-validating system; a linear curve with R² > 0.999 is required.

-

-

Sample Preparation:

-

To a series of 20 mL glass vials, add approximately 5 mL of each test solvent.

-

Add an excess amount of this compound to each vial (e.g., 500 mg). The solid should be clearly visible, ensuring a saturated solution can be formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Allow the mixtures to stir vigorously for at least 24 hours. A longer period (48 hours) is recommended to ensure thermodynamic equilibrium is fully achieved, especially for viscous solvents.

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and let them stand undisturbed at the same temperature for 2-4 hours to allow excess solid to settle.

-

Carefully draw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Accurately weigh the filtered solution.

-

Prepare an accurate dilution of the filtered solution using a volumetric flask to bring its concentration into the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Back-calculate to find the concentration of the original, undiluted saturated solution.

-

Express solubility in standard units, such as g/100 mL or mg/mL.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Observations |

| Hexane | Nonpolar | 0.1 | [Experimental Data] | Colorless solution |

| Toluene | Nonpolar (Aromatic) | 2.4 | [Experimental Data] | Colorless solution |

| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Data] | Colorless solution |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Experimental Data] | Colorless solution |

| Acetone | Polar Aprotic | 5.1 | [Experimental Data] | Colorless solution |

| Ethanol | Polar Protic | 4.3 | [Experimental Data] | Colorless solution |

| Methanol | Polar Protic | 5.1 | [Experimental Data] | Colorless solution |

| Water | Polar Protic | 10.2 | [Experimental Data] | Immiscible/Very Low |

Note: Polarity Index values are approximate and serve as a general guide.

Interpretation: The results should be analyzed in the context of the theoretical framework. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding. High solubility in DCM and THF would highlight the role of dipole-dipole interactions. Comparing toluene and hexane can provide insight into the contribution of pi-pi stacking.

Troubleshooting and Advanced Considerations

-

Metastable Forms: Ensure the solid used is in its most stable polymorphic form. Different crystal forms can have different solubilities.

-

Supersaturation: Avoid temperature fluctuations during sampling, as this can lead to the formation of a supersaturated solution, yielding erroneously high solubility values.

-

Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can significantly alter the measured solubility. Always use high-purity, dry solvents.

-

pH Effects: For protic solvents, the pH can influence the protonation state of the amine, drastically affecting solubility. For non-aqueous systems, this is less of a concern but should be noted.

Conclusion

The solubility of this compound is a multifaceted property governed by a balance of hydrogen bonding, dipole-dipole forces, and van der Waals interactions. A predictive analysis based on molecular structure provides a strong foundation for solvent selection, but must be validated by rigorous experimental determination. The isothermal equilibrium method detailed herein offers a robust and reliable means of generating the quantitative data necessary for informed process development, from reaction engineering to final product formulation. By systematically applying this framework, researchers can de-risk their scale-up activities and optimize processes with greater efficiency and control.

N-Benzylcyclopentanamine: A Versatile Scaffold for Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

N-benzylcyclopentanamine, a secondary amine incorporating both a cyclopentyl and a benzyl moiety, represents a compelling, yet underexplored, scaffold in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its structural components—the cyclopentane ring and the N-benzyl group—reveals a significant potential for diverse therapeutic applications. This guide synthesizes current knowledge on related compounds to project the utility of this compound in key therapeutic areas, including neuroscience, oncology, and anti-inflammatory research. We will explore the strategic rationale for its use, propose hypothetical signaling pathway interactions, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This document serves as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this versatile chemical entity.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical entities with desirable pharmacological profiles is the cornerstone of modern drug discovery. The this compound scaffold emerges as a molecule of significant interest due to the convergence of two structurally and functionally important motifs: the cyclopentane ring and the N-benzyl group.

The cyclopentane ring is a well-established "privileged scaffold" in medicinal chemistry.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an excellent core for occupying hydrophobic pockets within enzymes and receptors.[2] Furthermore, the cyclopentane moiety can act as a bioisostere for other cyclic systems, such as the furanose ring in nucleoside analogs, potentially enhancing metabolic stability.[2]

The N-benzyl group is another critical component, known to significantly enhance the binding affinity and modulate the functional activity of ligands at various biological targets.[3] This moiety is a common feature in numerous approved drugs and clinical candidates, contributing to interactions such as cation-π stacking and providing a vector for further chemical modification to fine-tune efficacy and physicochemical properties.[4]

The combination of these two groups in this compound suggests a molecule with the potential for high-affinity interactions with a range of biological targets, coupled with favorable pharmacokinetic properties. This guide will delve into the inferred potential of this scaffold, drawing on data from structurally related molecules to illuminate promising avenues for research and development.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the known biological activities of cyclopentane and N-benzyl derivatives, we can hypothesize several promising therapeutic applications for this compound and its analogs.

Central Nervous System (CNS) Disorders

The N-benzyl and cyclopentylamine moieties are prevalent in centrally acting agents. A key area of potential for this compound is in the modulation of neurotransmitter systems.

-

Antidepressant and Anxiolytic Activity: A cyclopentylamine derivative has been identified as a potent dual neurokinin-1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[1] This dual-action mechanism is a promising strategy for the treatment of depression and anxiety disorders. The N-benzyl group is also a known component of dual serotonin/noradrenaline reuptake inhibitors.[5] This suggests that this compound could be a valuable starting point for the development of novel antidepressants.

-

Anticonvulsant Properties: Research on N-benzyl-2,2-dimethylcyclopentan-1-amine, a close analog, indicates potential anticonvulsant activity.[6] This is consistent with findings that other N-benzyl derivatives exhibit anticonvulsant effects, possibly through the modulation of neurotransmitter systems.[6]

Oncology

Both the cyclopentane and N-benzyl motifs have been successfully incorporated into anticancer agents.

-

Antiproliferative and Cytotoxic Effects: Analogs of the marine alkaloid makaluvamine, which bear substituted benzyl side chains, have demonstrated pronounced antiproliferative effects against breast cancer cell lines.[2] Furthermore, derivatives of cyclopamine, which contains a cyclopentane ring, have shown improved activity against lung cancer cells.[7] The cyclopentenone moiety, a related structure, is considered a special group for anticancer drug design due to its ability to interact with a wide range of intracellular targets.[8]

Anti-inflammatory and Anti-infective Applications

-

Anti-inflammatory Potential: N-benzyl-N-methyldecan-1-amine, a structurally related compound, has been shown to inhibit pro-inflammatory cytokines.[6] Additionally, cyclopentylamine itself has demonstrated anti-inflammatory effects by inhibiting the production of prostaglandins. This suggests that this compound derivatives could be developed as novel anti-inflammatory agents.

-

Antifungal Activity: Chiral N-benzyl amine derivatives have been synthesized and shown to possess potent antifungal activity against various human pathogens, including Cryptococcus neoformans and Trichophyton species.[9]

Synthesis and Characterization

This compound can be synthesized through several established methods. One common approach is reductive amination.[10]

General Synthesis Protocol: Reductive Amination

Reaction: Cyclopentanone + Benzylamine → this compound

Materials:

-

Cyclopentanone

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in DCE or MeOH, add benzylamine (1.0-1.2 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization:

The final product should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

-

Mass spectrometry to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify functional groups.

Proposed Biological Evaluation Workflows

To explore the hypothesized therapeutic applications, a systematic biological evaluation is necessary.

CNS Activity Screening

A tiered approach is recommended, starting with in vitro assays followed by in vivo models.

Workflow Diagram:

Caption: CNS drug discovery workflow for this compound analogs.

Anticancer Activity Screening

Workflow Diagram:

Caption: Workflow for evaluating the anticancer potential of this compound.

Hypothetical Signaling Pathway Modulation

Given the potential for dual SERT/NK1 receptor activity, a plausible mechanism of action in depression involves the modulation of downstream signaling cascades.

Diagram of a Hypothetical Signaling Pathway:

Caption: Hypothetical dual-action mechanism of this compound in depression.

Conclusion and Future Directions

This compound presents a promising and versatile scaffold for medicinal chemistry. By leveraging the established pharmacological advantages of the cyclopentane ring and the N-benzyl group, researchers can explore a wide range of therapeutic targets. The inferred potential in CNS disorders, oncology, and inflammatory diseases warrants a systematic investigation of this molecule and its derivatives. The experimental workflows and hypothetical mechanisms presented in this guide provide a solid foundation for initiating such research programs. Future work should focus on the synthesis of a diverse library of this compound analogs with substitutions on both the benzyl and cyclopentyl rings to establish clear structure-activity relationships (SAR) and identify lead compounds for further preclinical development.

References

- 1. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-benzyl-2,2-dimethylcyclopentan-1-amine | 1376297-47-0 | Benchchem [benchchem.com]

- 7. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3536713A - N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof - Google Patents [patents.google.com]

- 9. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

N-Benzylcyclopentanamine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] The strategic selection of starting materials is paramount in the efficient construction of these complex molecules. This guide introduces N-benzylcyclopentanamine as a highly versatile, yet underexplored, precursor for the synthesis of a wide array of bioactive heterocyclic compounds. We will delve into the synthetic utility of this secondary amine, exploring key reaction pathways and strategic considerations for its incorporation into novel molecular scaffolds. This document serves as a technical resource for researchers and scientists in medicinal chemistry and drug development, providing both foundational knowledge and advanced synthetic strategies.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with over 85% of biologically active compounds featuring a heterocyclic moiety.[1] The prevalence of these structures in approved drugs underscores their importance in medicinal chemistry.[3][4]

This compound presents a unique combination of structural features that make it an attractive starting point for the synthesis of diverse heterocyclic systems:

-

Secondary Amine Nucleophilicity: The secondary amine provides a reactive site for a multitude of bond-forming reactions, including alkylation, acylation, and participation in multicomponent reactions.

-

The Cyclopentyl Group: This bulky, lipophilic group can impart favorable pharmacokinetic properties, such as increased membrane permeability and metabolic stability. It can also serve as a rigid scaffold to orient other functional groups, or act as a spiro-anchor point.

-

The Benzyl Group: The N-benzyl group is a versatile protecting group that can be readily cleaved under various conditions. Furthermore, the aromatic ring can be functionalized to participate in intramolecular cyclization reactions.

This guide will illuminate the synthetic pathways that leverage these features, providing a roadmap for the creation of novel heterocyclic compounds with therapeutic potential.

Synthesis of the Precursor: this compound

An efficient and scalable synthesis of the starting material is a critical first step in any drug discovery program. This compound can be readily prepared via several established methods.

Reductive Amination of Cyclopentanone

The most common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone with benzylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Reaction Setup: To a solution of cyclopentanone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenecyclopentanamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a colorless oil.

A similar process can be performed by reacting a benzaldehyde with a primary amine to form an imine, which is then hydrogenated in the presence of a catalyst.[4]

Key Synthetic Strategies for Heterocycle Construction

The true potential of this compound is realized in its application as a building block for diverse heterocyclic scaffolds. The following sections outline key synthetic strategies.

Strategy 1: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid construction of complex molecules in a single step from three or more starting materials.[5][6][7][8] this compound is an excellent candidate for the amine component in several well-known MCRs.

The Ugi Four-Component Reaction (Ugi-4CR):

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing this compound, a diverse library of peptidomimetic compounds can be generated, incorporating the cyclopentyl and benzyl moieties.

Diagram 1: General Workflow for Heterocycle Synthesis

Caption: A high-level overview of the synthetic workflow from precursor synthesis to diverse bioactive heterocyclic scaffolds.

Strategy 2: Intermolecular Reactions Followed by Cyclization

A classic and highly effective approach to heterocycle synthesis involves the reaction of this compound with a bifunctional electrophile, followed by an intramolecular cyclization step. This strategy allows for the construction of a wide variety of ring systems.

Example: Synthesis of Cyclopentyl-fused Pyrimidines

-

Initial Reaction: this compound can react with an α,β-unsaturated ester via a Michael addition.

-

Amide Formation: The resulting amino ester can then be reacted with a variety of reagents, such as isocyanates or isothiocyanates, to form a urea or thiourea derivative.

-

Cyclization: Treatment of the urea/thiourea with a dehydrating agent or under thermal conditions can induce cyclization to afford a dihydropyrimidinone ring fused to the cyclopentyl moiety.

This approach offers a high degree of flexibility, as the substitution pattern on the final heterocycle can be readily modified by changing the reaction partners.

Diagram 2: Ugi Multicomponent Reaction Pathway

References

- 1. ijnrd.org [ijnrd.org]

- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The N-Benzylcyclopentanamine Scaffold: A Technical Guide to Synthesis and Analog Development

Abstract

The N-benzylcyclopentanamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for developing novel therapeutic agents and research tools. Its inherent properties—a blend of lipophilicity from the cyclopentyl group and aromatic interactions from the benzyl moiety—make it a versatile template for targeting a range of biological systems, particularly monoamine transporters.[1][2][3] This guide provides an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of novel this compound analogs. We will dissect the causality behind common synthetic strategies, offer detailed, validated protocols, and present a logical framework for designing next-generation compounds with tailored pharmacological profiles.

Introduction: Pharmacological Significance

The this compound core is structurally analogous to well-known psychoactive compounds like methamphetamine and propylhexedrine.[4] The primary distinction lies in the replacement of a phenyl or cyclohexyl group with a cyclopentane ring, a modification that significantly influences its pharmacological profile.[2][3] Like its relatives, the parent compound, cyclopentamine, acts as a releasing agent for catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine.[2][4] This mechanism of action is responsible for its stimulant and, historically, its vasoconstrictive properties, which led to its use as a nasal decongestant.[1][2][4]

The true value of this scaffold for modern drug discovery lies in its "tunability." By strategically adding substituents to both the benzyl and cyclopentyl rings, researchers can modulate the compound's affinity and selectivity for various monoamine transporters (e.g., DAT, NET, SERT). This opens the door to developing novel agents for conditions like depression, pain management, and other neurological disorders where monoamine reuptake inhibition is a key therapeutic strategy.[5] This guide focuses on the rational design and synthesis of such novel analogs.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for synthesizing this compound and its analogs is the reductive amination of cyclopentanone.[1] This cornerstone reaction of amine synthesis is valued for its efficiency and adaptability.[6][7]

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Imine Formation: A primary amine (e.g., a substituted benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form a Schiff base, or imine, intermediate.[8]

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a hydride-based reducing agent.[8]

The choice of reducing agent is critical for the success of a "direct" or "one-pot" reductive amination, where all reactants are mixed at once. The ideal reagent must be selective, reducing the imine in preference to the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for this reason. It is milder than reagents like sodium borohydride (NaBH₄) and its reactivity is enhanced in the slightly acidic conditions that also favor imine formation.

Workflow: General Reductive Amination

Caption: General workflow for one-pot reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing both the parent compound and a representative novel analog. These protocols are designed to be self-validating, with clear steps for purification and characterization.

Synthesis of Parent this compound

Objective: To synthesize this compound from cyclopentanone and benzylamine via reductive amination.

Materials:

-

Cyclopentanone (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add cyclopentanone and benzylamine to a solution of 1,2-dichloroethane (DCE).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting materials are consumed.